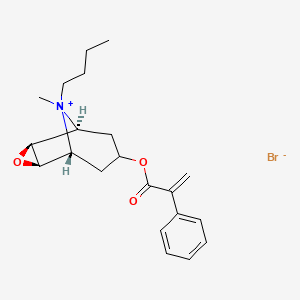
Apo-N-Butylhyoscine Bromide; Apohyoscine Butylbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Apobuscopan involves the reaction of hyoscine with butyl bromide to form hyoscine butylbromide. The reaction typically occurs under controlled conditions to ensure the correct formation of the butylbromide derivative .
Industrial Production Methods
Industrial production of Apobuscopan follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Apobuscopan undergoes several types of chemical reactions, including:
Oxidation: Apobuscopan can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Apobuscopan can participate in substitution reactions, particularly involving the bromide group.
Common Reagents and Conditions
Common reagents used in the reactions involving Apobuscopan include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Apobuscopan depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can result in different substituted compounds .
Wissenschaftliche Forschungsanwendungen
Apobuscopan has a wide range of scientific research applications, including:
Wirkmechanismus
Apobuscopan exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This binding prevents acetylcholine from activating the receptors, which would otherwise result in the contraction of smooth muscle. By inhibiting these contractions, Apobuscopan reduces spasms and the associated pain during abdominal cramping .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Scopolamine: Another anticholinergic compound used to treat motion sickness and postoperative nausea.
Atropine: Used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce salivation.
Methscopolamine: Similar to Apobuscopan but used primarily in the United States for medical treatment of horses.
Uniqueness
Apobuscopan is unique in its specific binding to muscarinic M3 receptors, which makes it particularly effective in treating gastrointestinal and bladder spasms. Its ability to reduce respiratory secretions at the end of life also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C21H28BrNO3 |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1/t16?,17-,18+,19-,20+,22?; |
InChI-Schlüssel |
PKUGCYLBJGJIHK-XNEDUVERSA-M |
Isomerische SMILES |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Kanonische SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


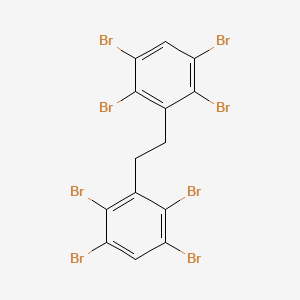
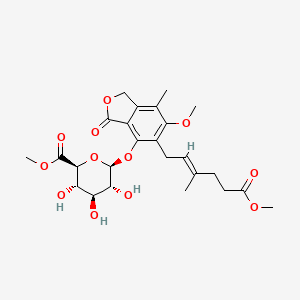
![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
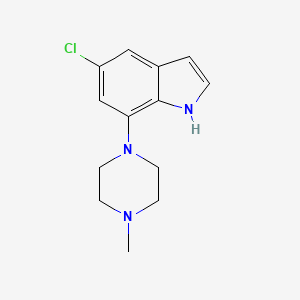
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)
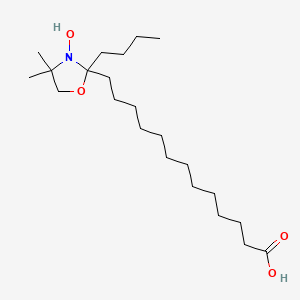
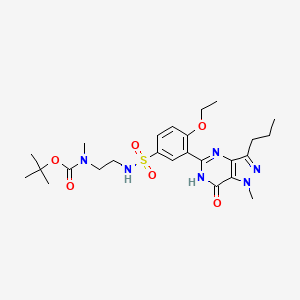
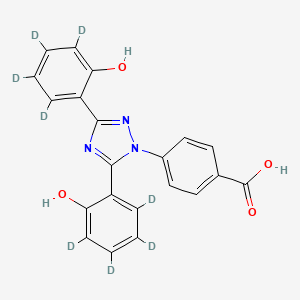
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
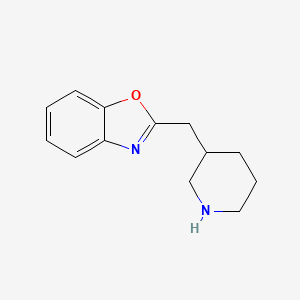
![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
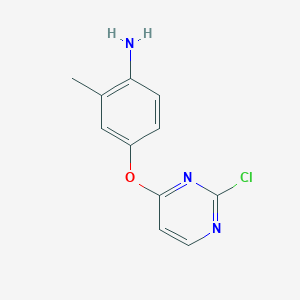
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
